![molecular formula C12H16N4O4 B3159670 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine CAS No. 86392-74-7](/img/structure/B3159670.png)

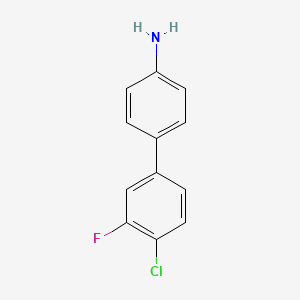

2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

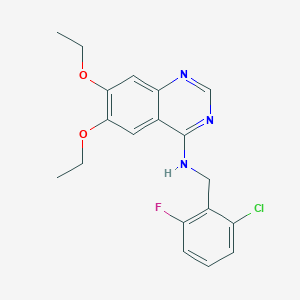

2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is a highly intricate and scientifically significant compound . It emerges as a promising biomedicine in combatting select malignancies, predominantly hematological in nature . This extraordinary entity serves as an effective anti-cancer agent, exhibiting an inhibitory effect on the expansion and propagation of malignant cells .

Physical and Chemical Properties Analysis

The molecular weight of 2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is 280.28 . The compound should be stored at a temperature of 28 C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación

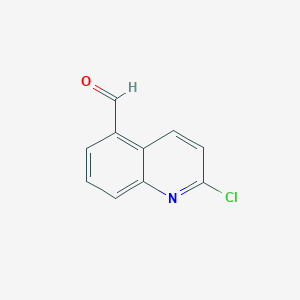

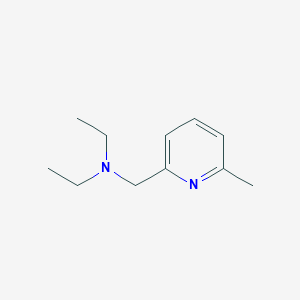

Phase-Transfer Glycosylation

- Research Context: A study by Seela and Steker (1985) focused on the phase-transfer glycosylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, which is structurally related to 2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine. The glycosylation led to the formation of nucleosides as a main product, with by-products including α-D-anomer and N(2)-isomer. These were analyzed using NMR spectroscopy (Seela & Steker, 1985).

Synthesis and Antiviral Activity

- Research Context: Saxena et al. (1988) examined the synthesis and antiviral activity of various substituted pyrrolo[2,3-d]pyrimidines. They studied the synthesis of different derivatives and evaluated their effects on human cytomegalovirus (HCMV) and herpes simplex virus (HSV). The study provided insights into the structural influences on antiviral activity (Saxena et al., 1988).

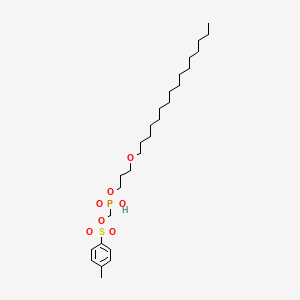

Synthesis and Anti-DNA Viral Activities

- Research Context: Bhattacharya et al. (1995) investigated the synthesis of novel 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidines. The study aimed to evaluate their activities against various viruses, including HCMV, hepatitis B virus (HBV), and HSV. This research contributes to understanding the potential therapeutic applications of these compounds (Bhattacharya et al., 1995).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS includes information such as physical and chemical properties, potential health hazards, first-aid measures, fire-fighting measures, accidental release measures, and handling and storage.

Propiedades

IUPAC Name |

(2R,3S,5R)-5-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-19-11-6-2-3-16(10(6)14-12(13)15-11)9-4-7(18)8(5-17)20-9/h2-3,7-9,17-18H,4-5H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGROSMSLLFCAQ-DJLDLDEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=CN2C3CC(C(O3)CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1C=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)

![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)

![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)